molecular formula C23H15NO9 B12486581 4-[Bis(1,3-benzodioxol-5-ylcarbonyl)amino]-2-hydroxybenzoic acid

4-[Bis(1,3-benzodioxol-5-ylcarbonyl)amino]-2-hydroxybenzoic acid

Cat. No.: B12486581
M. Wt: 449.4 g/mol
InChI Key: XUQPNIUQIQXIHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(2H-1,3-benzodioxole-5-carbonyl)-2H-1,3-benzodioxole-5-amido]-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde . This intermediate is then subjected to further reactions, including amide bond formation and hydroxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reaction conditions, efficient purification techniques, and scalable processes to ensure the consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[N-(2H-1,3-benzodioxole-5-carbonyl)-2H-1,3-benzodioxole-5-amido]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[N-(2H-1,3-benzodioxole-5-carbonyl)-2H-1,3-benzodioxole-5-amido]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting microtubules and tubulin . Additionally, its antidiabetic effects are linked to the inhibition of α-amylase, reducing blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[N-(2H-1,3-benzodioxole-5-carbonyl)-2H-1,3-benzodioxole-5-amido]-2-hydroxybenzoic acid stands out due to its unique structural features, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C23H15NO9

Molecular Weight

449.4 g/mol

IUPAC Name

4-[bis(1,3-benzodioxole-5-carbonyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C23H15NO9/c25-16-9-14(3-4-15(16)23(28)29)24(21(26)12-1-5-17-19(7-12)32-10-30-17)22(27)13-2-6-18-20(8-13)33-11-31-18/h1-9,25H,10-11H2,(H,28,29)

InChI Key

XUQPNIUQIQXIHF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N(C3=CC(=C(C=C3)C(=O)O)O)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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